

## No Publicly Available Data on BGG463 Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | BGG463  |           |
| Cat. No.:            | B609687 | Get Quote |

A comprehensive search for preclinical and clinical studies on combination therapies involving the investigational drug **BGG463** has yielded no publicly available data. As a result, a comparison guide with supporting experimental data, as requested, cannot be provided at this time.

**BGG463** is identified as a c-ABL and BCR-ABL inhibitor.[1] Despite extensive searches for clinical trials and preclinical research, no studies detailing the use of **BGG463** in combination with other therapeutic agents were found.

A similarly named investigational drug, BGB-30813, a Diacylglycerol Kinase Zeta (DGK $\zeta$ ) inhibitor, was identified in a Phase 1 clinical trial in combination with the anti-PD-1 antibody tislelizumab for the treatment of advanced solid tumors (NCT05904496).[2][3][4][5] However, there is no evidence to suggest that **BGG463** and BGB-30813 are the same compound; they have distinct mechanisms of action.

Furthermore, the clinical trial for BGB-30813 in combination with tislelizumab has been terminated. According to the clinical trial record, the sponsor made the decision to discontinue the clinical development of BGB-30813 and close the study due to an imbalanced benefit/risk profile.[5]

Given the lack of available information on any combination therapy studies for **BGG463**, it is not possible to create the requested comparison guide, including data tables and visualizations of experimental protocols and signaling pathways.



Researchers, scientists, and drug development professionals interested in the development of BCR-ABL inhibitors or DGKζ inhibitors are encouraged to monitor scientific literature and clinical trial registries for any future publications or new study initiations.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. adipogen.com [adipogen.com]
- 2. Small molecule inhibitors for cancer immunotherapy and associated biomarkers the current status PMC [pmc.ncbi.nlm.nih.gov]
- 3. BGB-30813 | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 4. Facebook [cancer.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [No Publicly Available Data on BGG463 Combination Therapy Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609687#bgg463-combination-therapy-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com